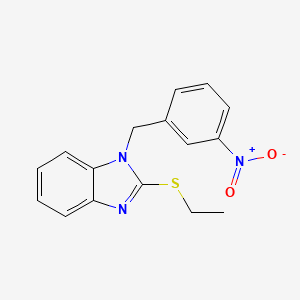

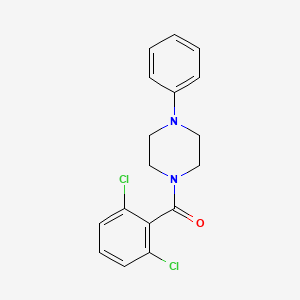

2-(ethylthio)-1-(3-nitrobenzyl)-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazoles are heterocyclic compounds with a wide range of applications due to their diverse chemical properties. They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The compound "2-(ethylthio)-1-(3-nitrobenzyl)-1H-benzimidazole" falls within this category, showcasing the benzimidazole's versatility by incorporating ethylthio and nitrobenzyl groups.

Synthesis AnalysisThe synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or the cyclization of nitro-substituted aromatic compounds. For example, Kumar et al. (2014) described a one-pot nitroreductive cyclization route using sodium dithionite, yielding various 1,2-disubstituted benzimidazole-5-carboxylates with good yield and purity (Kumar et al., 2014). This method could potentially be adapted for synthesizing "2-(ethylthio)-1-(3-nitrobenzyl)-1H-benzimidazole."

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by their planar configuration, which facilitates π-π stacking and hydrogen bonding. The structure of a benzimidazole derivative, as reported by Kumar et al. (2016), shows typical features, including a T-shaped conformation and offset π-π interactions, which are crucial for understanding the physical properties and reactivity of these compounds (Kumar et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution and catalytic hydrogenation. For instance, Sparke et al. (2010) reported on the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, highlighting nucleophilic substitution reactions typical for this class of compounds (Sparke et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One-Pot Synthesis Techniques

A novel method for synthesizing 1,2-disubstituted benzimidazole-5-carboxylates, which may include derivatives similar to 2-(ethylthio)-1-(3-nitrobenzyl)-1H-benzimidazole, employs a one-pot nitroreductive cyclization route. This method is notable for its short reaction time and simple isolation procedures, enhancing the efficiency of synthesizing such compounds (Vasantha Kumar et al., 2014).

Optoelectronic Applications

Derivatives of benzimidazole have been explored for their potential in organic optoelectronics. Specific compounds synthesized from ethyl 4-(butylamino)-3-nitrobenzoate and substituted salicylaldehyde exhibited significant blue-green fluorescence, suggesting their utility in the development of new ligands for optoelectronic applications (Reshma Sathyanarayana et al., 2020).

Biological and Medicinal Research

Antibacterial Studies

Non-symmetrically p-nitrobenzyl substituted benzimidazole-based silver(I) complexes have been synthesized and shown to exhibit moderate to high antibacterial activities. This suggests potential applications in the development of new antibacterial agents (C. R. Shahini et al., 2017).

Antimicrobial Activity

Various 2-substituted-1H-benzimidazole derivatives have been synthesized and tested for their antimicrobial activity, demonstrating the potential of these compounds in combating microbial infections (Khaled R. A. Abdellatif et al., 2013).

Material Science and Catalysis

Catalytic Applications

Trinuclear complexes of palladium(ii) with chalcogenated N-heterocyclic carbenes, derived from compounds similar to 2-(ethylthio)-1-(3-nitrobenzyl)-1H-benzimidazole, have shown efficiency in catalysis, including selective nitrile-primary amide interconversion and Sonogashira coupling. These findings underscore the versatility of benzimidazole derivatives in catalysis (P. Dubey et al., 2017).

Propiedades

IUPAC Name |

2-ethylsulfanyl-1-[(3-nitrophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-2-22-16-17-14-8-3-4-9-15(14)18(16)11-12-6-5-7-13(10-12)19(20)21/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODDDZXWVWZZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-1-(3-nitrobenzyl)-1H-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5543250.png)

![1-[2-(2-methoxyphenoxy)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5543257.png)

![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5543258.png)

![5-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5543274.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543285.png)

![ethyl 4-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}piperazine-1-carboxylate](/img/structure/B5543288.png)

![cyclopentyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5543292.png)

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5543310.png)

![N'-(3-methoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5543329.png)

![4-{5-[(phenylthio)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5543349.png)